N-[1-[5-[2-(4-bromophenyl)-2-oxoethyl]sulfanyl-4-prop-2-enyl-1,2,4-triazol-3-yl]-2-hydroxyethyl]benzamide
Overview
Description
N-[1-[5-[2-(4-bromophenyl)-2-oxoethyl]sulfanyl-4-prop-2-enyl-1,2,4-triazol-3-yl]-2-hydroxyethyl]benzamide is a complex organic compound that belongs to the class of 1,2,4-triazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-[5-[2-(4-bromophenyl)-2-oxoethyl]sulfanyl-4-prop-2-enyl-1,2,4-triazol-3-yl]-2-hydroxyethyl]benzamide typically involves multiple steps. One common route starts with the preparation of 1,2,4-triazole intermediates, which are then functionalized with various substituents. The key steps include:
Formation of 1,2,4-triazole ring: This can be achieved by reacting hydrazine derivatives with carbon disulfide and alkyl halides under basic conditions.
Introduction of allyl and bromophenyl groups: These groups can be introduced through nucleophilic substitution reactions using appropriate allyl and bromophenyl reagents.
Thioether formation: The thioether linkage is formed by reacting the triazole intermediate with a thiol derivative.
Final coupling: The final step involves coupling the functionalized triazole with benzamide under suitable conditions, such as using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques like chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-[1-[5-[2-(4-bromophenyl)-2-oxoethyl]sulfanyl-4-prop-2-enyl-1,2,4-triazol-3-yl]-2-hydroxyethyl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, potentially reducing the carbonyl group to an alcohol.
Substitution: The bromophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.
Substitution: Amines, thiols, DMF, DMSO.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohol derivatives.
Substitution: Amino or thio derivatives.
Scientific Research Applications
N-[1-[5-[2-(4-bromophenyl)-2-oxoethyl]sulfanyl-4-prop-2-enyl-1,2,4-triazol-3-yl]-2-hydroxyethyl]benzamide has been studied for various scientific research applications:
Medicinal Chemistry: The compound has shown potential as an antimicrobial, antifungal, and anti-inflammatory agent due to the presence of the 1,2,4-triazole moiety.
Agriculture: It can be used as a fungicide or pesticide, leveraging its biological activity against various pathogens.
Materials Science: The compound can be used in the synthesis of advanced materials, such as polymers and coatings, due to its unique chemical structure.
Mechanism of Action
The mechanism of action of N-[1-[5-[2-(4-bromophenyl)-2-oxoethyl]sulfanyl-4-prop-2-enyl-1,2,4-triazol-3-yl]-2-hydroxyethyl]benzamide involves its interaction with specific molecular targets. For instance, the nitrogen atoms in the 1,2,4-triazole ring can bind to metal ions in enzymes, inhibiting their activity. The compound may also form hydrogen bonds with active site residues, further enhancing its inhibitory effects .
Comparison with Similar Compounds
Similar Compounds
- 2-((4-allyl-5-(4-bromophenyl)-4H-1,2,4-triazol-3-yl)thio)-N-phenylacetamide
- 2-((4-allyl-5-(2-furyl)-4H-1,2,4-triazol-3-yl)thio)-N-(4-bromophenyl)acetamide
- ME 4-((((4-allyl-5-(4-bromophenyl)-4H-1,2,4-triazol-3-yl)thio)ac)amino)benzoate
Uniqueness
N-[1-[5-[2-(4-bromophenyl)-2-oxoethyl]sulfanyl-4-prop-2-enyl-1,2,4-triazol-3-yl]-2-hydroxyethyl]benzamide stands out due to its unique combination of functional groups, which confer distinct biological activities and chemical reactivity. The presence of the allyl, bromophenyl, and thioether groups, along with the 1,2,4-triazole core, makes it a versatile compound for various applications.
Properties
IUPAC Name |
N-[1-[5-[2-(4-bromophenyl)-2-oxoethyl]sulfanyl-4-prop-2-enyl-1,2,4-triazol-3-yl]-2-hydroxyethyl]benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21BrN4O3S/c1-2-12-27-20(18(13-28)24-21(30)16-6-4-3-5-7-16)25-26-22(27)31-14-19(29)15-8-10-17(23)11-9-15/h2-11,18,28H,1,12-14H2,(H,24,30) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KRMCBDFIGJZIQL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C(=NN=C1SCC(=O)C2=CC=C(C=C2)Br)C(CO)NC(=O)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21BrN4O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
501.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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